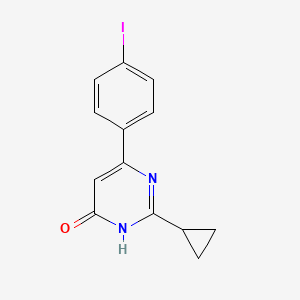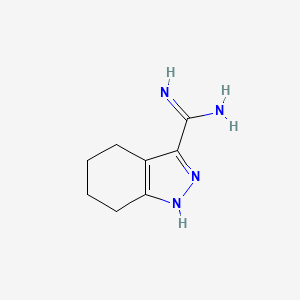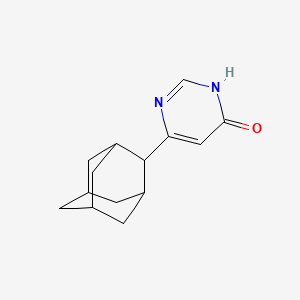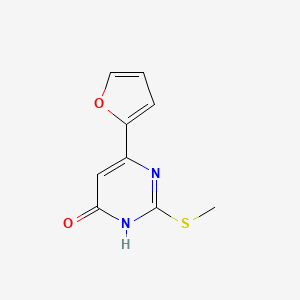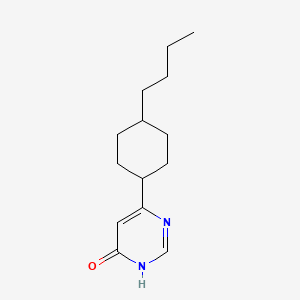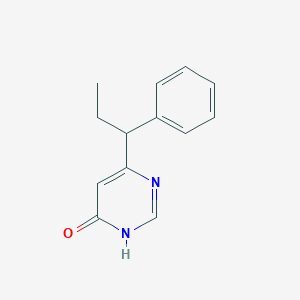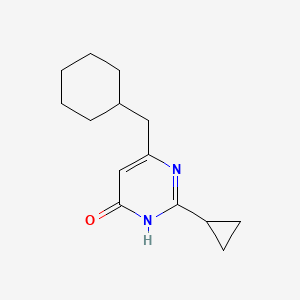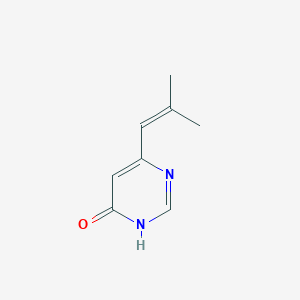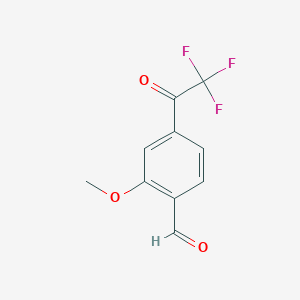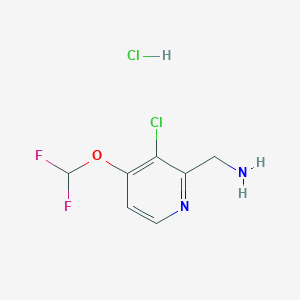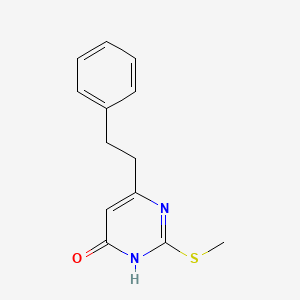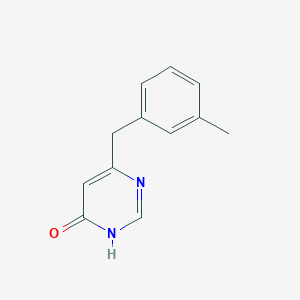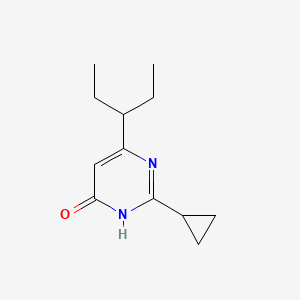
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol, or 2CPP, is a synthetic organic compound and a member of the pyrimidine family of molecules. It is a versatile compound that has found applications in scientific research and drug development.
Applications De Recherche Scientifique
Synthesis and Characterization
The research in medicinal chemistry has demonstrated the synthesis of various pyrimidine derivatives, including compounds with similar structures to "2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol". These compounds have been synthesized through various chemical reactions, characterized by spectroscopic methods, and their structures confirmed by elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectroscopy. For example, a study by Bhat et al. (2014) detailed the synthesis and screening of novel pyrimidine derivatives for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, showing that some compounds exhibited significant activities (Bhat, Kumar, Nisar, & Kumar, 2014).
Biological Activities
Pyrimidine derivatives have been explored for various biological activities, such as antimicrobial, antiviral, anti-inflammatory, and analgesic properties. For instance, research by Oruma et al. (2014) on the synthesis and preliminary antimicrobial screening of pyrimidine derivatives and their metal complexes showed activity against certain bacterial strains, indicating the potential application of these compounds in developing new antimicrobial agents (Oruma, Asegbeloyin, Eze, & Chah, 2014).
Antifungal and Antitubercular Effects
Some synthesized pyrimidine compounds have also shown moderate antifungal and antitubercular activities, suggesting their use in treating infectious diseases. The study by Bhat et al. (2014) highlighted compounds with moderate activities against these pathogens (Bhat, Kumar, Nisar, & Kumar, 2014).
Antimicrobial and Antiviral Potential
The design and synthesis of novel pyrimidine derivatives have also been directed towards evaluating their antimicrobial and antiviral efficacies. A study by Hilmy et al. (2021) prepared new pyrrolo[2,3-d]pyrimidine derivatives, showing promising antimicrobial and antiviral activities, indicating the potential of these compounds in developing new therapeutic agents (Hilmy, Tag, Aish, Elsafty, & Attia, 2021).
Propriétés
IUPAC Name |
2-cyclopropyl-4-pentan-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-8(4-2)10-7-11(15)14-12(13-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZDYBUZUCEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)NC(=N1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

